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molecular formula C12H18O3S B8369988 5-Phenyl-2-pentanol mesylate

5-Phenyl-2-pentanol mesylate

Cat. No. B8369988
M. Wt: 242.34 g/mol
InChI Key: XWGCUHKGFJCGQA-UHFFFAOYSA-N
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Patent
US04642373

Procedure details

To a stirred solution of 5-phenyl-2-pentanol (482 g.; 2.94 moles) in tetrahydrofuran (2250 ml.) at 0° C. was added methanesulfonyl chloride (300 ml.) at such a rate that the internal temperature does not rise above 10° C. (total addition time 4.5 hours). After addition is complete, the reaction mixture was allowed to warm to room temperature and stirring was continued for an additional hour. The reaction mixture was filtered and the supernate concentrated to a light yellow oil (2800 g.) which was dissolved in chloroform (2 liters) and washed with water (4×1 liter), brine (1×1 liter), charcoal treated (50 g.), dried (MgSO4), filtered through diatomaceous earth and concentrated to a light orange oil (687 g., 95% yield). This material was suitable for use without further purification.
Quantity
482 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
reactant
Reaction Step One
Quantity
2250 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]1([CH2:7][CH2:8][CH2:9][CH:10]([OH:12])[CH3:11])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[CH3:13][S:14](Cl)(=[O:16])=[O:15]>O1CCCC1>[S:14]([O:12][CH:10]([CH2:9][CH2:8][CH2:7][C:1]1[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1)[CH3:11])(=[O:16])(=[O:15])[CH3:13]

Inputs

Step One
Name
Quantity
482 g
Type
reactant
Smiles
C1(=CC=CC=C1)CCCC(C)O
Name
Quantity
300 mL
Type
reactant
Smiles
CS(=O)(=O)Cl
Name
Quantity
2250 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
does not rise above 10° C.
ADDITION
Type
ADDITION
Details
(total addition time 4.5 hours)
Duration
4.5 h
ADDITION
Type
ADDITION
Details
After addition
WAIT
Type
WAIT
Details
was continued for an additional hour
FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered
CONCENTRATION
Type
CONCENTRATION
Details
the supernate concentrated to a light yellow oil (2800 g.) which
DISSOLUTION
Type
DISSOLUTION
Details
was dissolved in chloroform (2 liters)
WASH
Type
WASH
Details
washed with water (4×1 liter), brine (1×1 liter), charcoal
ADDITION
Type
ADDITION
Details
treated (50 g.)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered through diatomaceous earth
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to a light orange oil (687 g., 95% yield)
CUSTOM
Type
CUSTOM
Details
This material was suitable for use without further purification

Outcomes

Product
Name
Type
Smiles
S(C)(=O)(=O)OC(C)CCCC1=CC=CC=C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 95%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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